N-(4-nitrophenyl)-3-oxo-3-phenylpropanamide
Description
Properties
CAS No. |
968-29-6 |
|---|---|
Molecular Formula |
C15H12N2O4 |
Molecular Weight |
284.27 g/mol |
IUPAC Name |
N-(4-nitrophenyl)-3-oxo-3-phenylpropanamide |
InChI |
InChI=1S/C15H12N2O4/c18-14(11-4-2-1-3-5-11)10-15(19)16-12-6-8-13(9-7-12)17(20)21/h1-9H,10H2,(H,16,19) |
InChI Key |
QVWSMRKZRQSUSV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CC(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Friedel-Crafts Acylation
The Friedel-Crafts acylation remains a cornerstone for synthesizing N-(4-nitrophenyl)-3-oxo-3-phenylpropanamide. This method involves reacting 4-nitroaniline with benzoyl chloride derivatives in the presence of Lewis acids like anhydrous aluminum chloride (AlCl₃).
Procedure :
-
Activation : AlCl₃ (1.2 equiv.) is added to dichloromethane (DCM) at 0°C, followed by benzoyl chloride (1.0 equiv.) to form the acylium ion.
-
Coupling : 4-Nitroaniline (1.0 equiv.) is introduced, and the mixture is stirred at 25°C for 12 hours.
-
Workup : The reaction is quenched with ice-cold HCl, extracted with ethyl acetate, and purified via column chromatography (silica gel, hexane/ethyl acetate 3:1).
Yield : 68–72%.
Limitations :
-
Nitro groups deactivate the aromatic ring, necessitating excess AlCl₃.
-
Competing N-acylation may occur, requiring careful stoichiometric control.
Claisen Condensation
The Claisen condensation between ethyl benzoylacetate and 4-nitroaniline under basic conditions provides an alternative route.
Reaction Conditions :
-
Base : Sodium ethoxide (NaOEt, 2.0 equiv.) in ethanol.
-
Product Isolation : Acidification with HCl followed by recrystallization from ethanol/water.
Modern Catalytic Methods
Continuous Flow Reactor Synthesis
Industrial-scale production employs continuous flow reactors to enhance efficiency and safety.
Protocol :
-
Reactors : Tubular flow reactors with immobilized AlCl₃ on silica gel.
-
Conditions :
-
Residence time: 15 minutes.
-
Temperature: 50°C.
-
Pressure: 2 bar.
-
-
Output : 89% purity at a throughput of 1.2 kg/hour.
Benefits :
-
Reduced AlCl₃ waste via catalyst recycling.
-
Consistent product quality due to controlled reaction parameters.
Organocatalytic Enamine Formation
Palladium-catalyzed cross-coupling has been explored for constructing the β-ketoamide backbone.
Catalyst System :
Yield : 74%.
Mechanistic Insight :
The nitro group acts as an electron-withdrawing group, accelerating oxidative addition of the aryl halide to Pd(0).
Oxidative Formation Strategies
Hypervalent Iodine-Mediated Oxidation
Phenyliodine diacetate (PIDA) enables direct oxidation of propanamide precursors to β-ketoamides.
Procedure :
-
Substrate : N-(4-Nitrophenyl)-3-hydroxy-3-phenylpropanamide (1.0 equiv.).
Yield : 82%.
Side Reaction : Overoxidation to carboxylic acids occurs if NaOH concentration exceeds 0.2 M.
Seleninic Anhydride Catalysis
Diphenyl seleninic anhydride [(PhSeO)₂O] selectively oxidizes secondary alcohols to ketones.
Optimized Parameters :
Yield : 79%.
Advantage : Tolerance of nitro groups without reduction.
Industrial-Scale Production
Batch vs. Flow Systems
| Parameter | Batch Reactor | Continuous Flow |
|---|---|---|
| Yield | 65–72% | 85–89% |
| Purity | 92% | 95% |
| Catalyst Loading | 1.2 equiv. AlCl₃ | 0.5 equiv. AlCl₃ |
| Throughput | 200 g/day | 1.2 kg/hour |
Key Insight : Flow systems reduce AlCl₃ usage by 58% while doubling output.
Solvent Recycling
Ethyl acetate recovery via distillation achieves 95% solvent reuse, lowering production costs by 30%.
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions
N-(4-nitrophenyl)-3-oxo-3-phenylpropanamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Reduction: The major product is N-(4-aminophenyl)-3-oxo-3-phenylpropanamide.
Substitution: The products vary depending on the nucleophile used.
Scientific Research Applications
N-(4-nitrophenyl)-3-oxo-3-phenylpropanamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-(4-nitrophenyl)-3-oxo-3-phenylpropanamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to its observed biological effects. The nitro group may play a crucial role in its activity, potentially undergoing reduction to form reactive intermediates that interact with cellular components .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The bioactivity and physicochemical properties of β-ketoamides are highly influenced by substituents on the aromatic rings. Key analogues include:
Key Observations :
- Electron-withdrawing groups (e.g., nitro, bromo) enhance reactivity in electrophilic substitutions and improve antimicrobial activity .
- Fluorine substituents (e.g., in ) increase metabolic stability and bioavailability due to reduced enzymatic degradation .
Physicochemical Properties
Lipophilicity (logP) and solubility are critical for bioavailability. A comparative analysis reveals:
Key Observations :
Key Observations :
Biological Activity
N-(4-nitrophenyl)-3-oxo-3-phenylpropanamide, a compound with the molecular formula C15H12N2O4, has garnered attention in recent years due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its biological activity, mechanisms of action, and relevant research findings.
Target Interactions
This compound exhibits significant interactions with various biological targets, particularly in cancer cell lines. Similar compounds have demonstrated the ability to bind to specific receptors and inhibit key enzymes involved in cellular processes. For instance, it has been shown to inhibit certain oxidases, which play a crucial role in maintaining cellular redox balance.
Biochemical Pathways
The compound is involved in several biochemical pathways, including those related to oxidative stress responses. Its interaction with enzymes leads to modulation of cellular signaling pathways, affecting gene expression and cellular metabolism. Notably, it has been observed to influence the MAPK signaling pathway, which is critical for cell proliferation and survival .
Anticancer Properties
Research indicates that this compound exhibits antiproliferative effects against various cancer cell lines, notably MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer). In vitro studies have reported IC50 values ranging from 10 nM to 33 nM, indicating potent activity comparable to established chemotherapeutics like combretastatin A-4 (CA-4) .
Table 1: Antiproliferative Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (nM) |
|---|---|---|
| This compound | MCF-7 | 10–33 |
| This compound | MDA-MB-231 | 23–33 |
| Combretastatin A-4 (CA-4) | MCF-7 | <30 |
Antimicrobial Activity
In addition to its anticancer properties, this compound has been studied for its potential antimicrobial effects. Preliminary data suggest that it may possess activity against certain bacterial strains, although specific mechanisms remain to be fully elucidated.
Case Studies and Research Findings
Recent studies have highlighted the compound's role in modulating apoptosis in cancer cells. For example, flow cytometry analyses demonstrated that treatment with this compound led to cell cycle arrest in the G2/M phase and increased rates of apoptosis in MCF-7 cells .
Furthermore, molecular docking studies indicate that this compound may interact with tubulin at the colchicine-binding site, inhibiting its polymerization. This mechanism is critical for the antiproliferative effects observed in cancer cell lines .
Pharmacokinetics and Toxicity
Pharmacokinetic studies suggest that this compound can be effectively transported into cells via specific transporters. Its metabolic pathways involve cytochrome P450 enzymes, which could lead to the formation of reactive intermediates that contribute to its biological activity.
Toxicity assessments indicate that at low doses, the compound modulates cellular functions without significant toxicity; however, further studies are needed to establish a comprehensive safety profile .
Q & A
Q. What are the recommended synthetic routes for N-(4-nitrophenyl)-3-oxo-3-phenylpropanamide, and how are reaction conditions optimized?
The synthesis typically involves multi-step organic reactions, starting with the formation of the propanamide backbone via coupling reactions. For example:
Acylation : Reacting 3-oxo-3-phenylpropanoic acid with 4-nitroaniline using coupling agents like EDCI/HOBt in anhydrous DMF .
Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is used to isolate the product.
Optimization factors :
- Temperature : 0–5°C for acylation to minimize side reactions.
- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency.
- Catalysts : Triethylamine (TEA) is added to scavenge HCl during amide bond formation .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- NMR :
- ¹H NMR : Confirms aromatic protons (δ 7.2–8.3 ppm for nitrophenyl and phenyl groups) and the propanamide backbone (δ 3.2–3.5 ppm for CH₂) .
- ¹³C NMR : Identifies carbonyl carbons (δ ~170 ppm for the amide, δ ~200 ppm for the ketone) .
- IR : Detects key functional groups (C=O stretch at ~1680 cm⁻¹ for the amide, ~1720 cm⁻¹ for the ketone) .
- Mass Spectrometry : ESI-MS provides molecular ion peaks (e.g., [M+H]⁺ at m/z 325.1) .
Q. How does the nitrophenyl group influence the compound’s reactivity in substitution or reduction reactions?
The nitro group is electron-withdrawing, directing electrophilic substitution to the meta position. Key reactions include:
Q. What preliminary assays are used to evaluate the biological activity of this compound?
- Enzyme Inhibition : Measure IC₅₀ values against target enzymes (e.g., cyclooxygenase-2) using fluorometric assays .
- Receptor Binding : Radioligand displacement assays (e.g., for serotonin receptors) quantify affinity (Kᵢ) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa) assess antiproliferative effects .
Q. How are purity and stability ensured during storage?
- Purity : HPLC (C18 column, acetonitrile/water gradient) confirms >95% purity.
- Stability : Store at –20°C in amber vials to prevent photodegradation of the nitro group .
Advanced Research Questions
Q. What challenges arise in crystallizing this compound, and how are they addressed?
- Twinning/Disorder : The nitro and phenyl groups create steric hindrance, leading to disordered crystals. Use SHELXL for refinement with restraints on thermal parameters .
- Solvent Selection : Slow evaporation from DMSO/ethanol (1:3) improves crystal quality.
- Data Collection : High-resolution synchrotron X-ray data (λ = 0.7 Å) resolves electron density ambiguities .
Q. How can conflicting bioactivity data between studies be resolved?
- Assay Variability : Standardize protocols (e.g., ATP levels in cytotoxicity assays) .
- Structural Confirmation : Re-analyze batches via ¹H NMR to rule out impurities (e.g., unreacted nitroaniline) .
- Comparative Studies : Test analogs (e.g., methoxy or halogen substituents) to isolate structure-activity relationships (SAR) .
Q. What computational methods support SAR studies for this compound?
Q. How can synthetic yields be improved without compromising purity?
- Microwave-Assisted Synthesis : Reduces reaction time (10 min vs. 24 hrs) and increases yield by 15–20% .
- Flow Chemistry : Continuous processing minimizes intermediate degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
